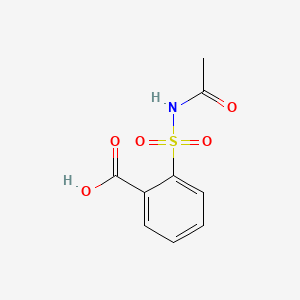

2-(acetylsulfamoyl)benzoic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(acetylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVANFQVCYCSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901854 | |

| Record name | NoName_1029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 2 Acetylsulfamoyl Benzoic Acid

Conventional Synthetic Pathways for 2-(acetylsulfamoyl)benzoic Acid

The most direct synthetic routes to this compound involve a two-stage process: the formation of a sulfonamide from a benzoic acid derivative and the subsequent acetylation of the sulfonamide nitrogen.

Sulfonamide Formation via Benzoic Acid Derivatization

The initial step in the conventional synthesis is the formation of the sulfonamide linkage at the ortho position of benzoic acid. This is typically achieved by reacting a suitably activated benzoic acid derivative with an ammonia (B1221849) source. A common and effective method for creating sulfonamides involves the reaction of sulfonyl chlorides with amines. mdpi.comekb.eg

A general approach begins with the conversion of a benzoic acid derivative, such as 2,4-dichloro trichloro benzyl (B1604629), into its corresponding sulfonyl chloride. This is often accomplished through a reaction with chlorosulfonic acid. google.com The resulting sulfonyl chloride is a highly reactive intermediate. This intermediate, for instance, 2,4-dichloro-5-sulfonyl chloride benzoic acid, can then undergo ammonolysis to form the sulfonamide. google.com Another established method involves the dropwise addition of a sulfonyl chloride to an aqueous solution of an amino acid in the presence of a base like sodium carbonate, which acts as an HCl scavenger, to produce the desired sulfonamide carboxylic acid in high yield. mdpi.com

More recent advancements have described one-pot syntheses that convert unactivated aromatic acids directly into sulfonamides. acs.orgprinceton.edu This method uses copper ligand-to-metal charge transfer (LMCT) to transform the aromatic acid into a sulfonyl chloride intermediate, which is then aminated in the same pot. acs.orgprinceton.edu For example, benzoic acid itself can be converted to benzenesulfonamide (B165840) with a 63% yield using this protocol. princeton.edu This strategy could be adapted for ortho-substituted benzoic acids to generate the 2-sulfamoylbenzoic acid precursor.

Table 1: Selected Methods for Sulfonamide Formation

| Starting Material | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Amino Acid / Hydroxyl Acid | p-Toluenesulfonyl chloride, Na₂CO₃, H₂O | - | Sulfonamide/Sulfonate Carboxylic Acid | mdpi.com |

| Anthranilic Acid | Sulfonyl chloride, NaHCO₃, H₂O | - | 2-Sulfonamidebenzoic Acid Derivative | nih.gov |

| (Hetero)aryl Acid | [Cu(MeCN)₄]BF₄, DCDMH, Pyridine-HF, LiBF₄, SO₂, Amine | Sulfonyl Chloride | (Hetero)aryl Sulfonamide | princeton.edu |

| 2,4-dichloro trichloro benzyl | Chlorosulfonic acid, then ammonia source | 2,4-dichloro-5-sulfonyl chloride benzoic acid | 2,4-dichloro-5-sulfamoylbenzoic acid | google.com |

Acetylation Protocols for Amide Functionalization

Once the 2-sulfamoylbenzoic acid precursor is obtained, the next step is the functionalization of the sulfonamide's nitrogen atom via acetylation. Acetylation of sulfonamides is a well-documented transformation in organic synthesis. karger.comresearchgate.net

An efficient and environmentally friendly procedure for the N-acetylation of sulfonamides uses acetic anhydride (B1165640) as the acylating agent, often without the need for a catalyst. researchgate.net The reaction can be completed rapidly under solvent-free conditions or in water, achieving high yields. researchgate.net While enzymatic acetylation is a significant metabolic pathway for sulfonamides in biological systems, chemical synthesis provides a more direct and scalable route for laboratory and industrial preparation. karger.comnih.gov The choice of acetylating agent and reaction conditions can be tailored based on the substrate's reactivity and the desired purity of the final product.

Advanced Purification and Isolation Techniques for High Purity Product

Achieving a high degree of purity for the final this compound product is critical. The purification strategy must account for the physicochemical properties of both the carboxylic acid and the N-acetylsulfonamide functional groups.

Recrystallization is a primary and highly effective method for purifying solid organic compounds like benzoic acid and its derivatives. alfa-chemistry.comyoutube.com The choice of solvent is crucial; an ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures. youtube.com For benzoic acid, water is a common solvent for recrystallization, as it is highly soluble in hot water but has limited solubility in cold water. youtube.com For more complex derivatives, other solvents or solvent mixtures, such as ethyl acetate-n-hexane, may be employed. mdpi.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and allowing the solution to cool slowly, which promotes the formation of pure crystals. youtube.com

Fractional freezing is another technique that has been successfully used to obtain benzoic acid of very high purity (99.999 mole percent). nist.govarchive.org This method involves slowly freezing the molten acid and then separating the solid and liquid phases, as impurities tend to concentrate in the liquid phase. nist.gov Other conventional methods include distillation under vacuum, although this may be less suitable for thermally sensitive molecules. nist.govgoogle.com The final isolated product's purity can be assessed by its melting point and through spectroscopic analysis. youtube.comarchive.org

Exploration of Analogous Benzoic Acid Synthetic Routes

Beyond the conventional linear synthesis, alternative strategies for constructing substituted benzoic acids offer different pathways to the target molecule or key intermediates. These methods focus on the regioselective functionalization of the aromatic ring.

Directed Ortho-Metalation Strategies for Substituted Benzoic Acids

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgacs.org The carboxylic acid group itself, or more precisely the carboxylate formed in situ, can act as a directed metalation group (DMG). semanticscholar.orgrsc.org This strategy allows for the introduction of an electrophile specifically at the position ortho to the carboxylate.

In a typical DoM procedure, an unprotected benzoic acid is treated with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C or -90 °C). organic-chemistry.orgrsc.org This generates a dianion species that can then react with a suitable sulfur-based electrophile to introduce the sulfamoyl group or a precursor at the ortho position. This method bypasses the often harsh conditions required for the hydrolysis of benzamide-based DoM strategies and highlights the utility of the carboxylate as a directing group. organic-chemistry.orgacs.org The regioselectivity can sometimes be controlled by the choice of base; for instance, treating 2-methoxybenzoic acid with s-BuLi/TMEDA results in deprotonation ortho to the carboxylate, whereas using n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.orgacs.org

Table 2: Directed Ortho-Metalation of Benzoic Acids

| Substrate | Reagents | Position of Metalation | Electrophile Example | Reference |

|---|---|---|---|---|

| Benzoic Acid | s-BuLi, TMEDA, THF, -90 °C | Ortho | Methyl iodide, Dimethyl disulfide | rsc.org |

| 2-Methoxybenzoic Acid | s-BuLi, TMEDA, -78 °C | Ortho (to -COOH) | MeI, Me₃SiCl | organic-chemistry.orgacs.org |

| 2-Methoxybenzoic Acid | n-BuLi, t-BuOK | Ortho (to -OMe) | MeI, Me₃SiCl | organic-chemistry.orgacs.org |

Oxidative Approaches in the Synthesis of Related Aromatic Carboxylic Acids

The synthesis of the core benzoic acid structure can be achieved through various oxidative methods. rsc.org These approaches are fundamental for creating the aromatic carboxylic acid backbone from different precursors. Traditional methods include the oxidation of alkylarenes, aryl alcohols, or aldehydes. rsc.org However, these methods can sometimes require harsh oxidants that may not be compatible with other functional groups. rsc.org

More modern and milder techniques have been developed. A notable example is the copper-catalyzed aerobic oxidation for synthesizing aromatic carboxylic acids. rsc.orgrsc.org This protocol uses an inexpensive catalyst system like CuI/L-proline and starts from readily available aryl halides and malononitrile. rsc.orgrsc.org The reaction proceeds through a cascade of Ullmann-type coupling, aerobic oxidation, and hydrolysis to yield the corresponding aromatic carboxylic acid, showing good tolerance for various functional groups. rsc.org Another set of methods focuses on the efficient oxidation of aldehydes to carboxylic acids using reagents like Oxone, sodium perborate, or catalytic systems involving N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org These oxidative strategies are valuable for synthesizing a wide range of functionalized benzoic acids that could serve as precursors for this compound.

Novel Synthetic Methods for Benzoic Acid Derivatives (e.g., Molten State Reactions)

The synthesis of benzoic acid and its derivatives is a cornerstone of organic chemistry, with traditional methods often relying on solvent-based oxidations or Grignard reactions. youtube.comgmu.edu However, the drive towards green chemistry and process efficiency has spurred the development of novel synthetic methodologies that minimize waste, energy consumption, and the use of hazardous solvents.

Molten State and Solvent-Free Reactions:

A significant advancement in synthetic chemistry is the use of reactions in a molten state or under solvent-free conditions. These techniques are particularly relevant for the synthesis of aromatic carboxylic acids. Molten state reactions involve heating reactants together above their melting points in the absence of a solvent. This approach can lead to higher reaction rates, easier product isolation, and a dramatically reduced environmental footprint. A related patent for preparing sulfamylbenzoic acids mentions isolating products from a molten state, highlighting the industrial applicability of such high-temperature, solvent-minimal conditions. google.com

Mechanochemistry, another solvent-free technique, utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions in the solid state. This method can activate reactants and facilitate bond formation without the need for bulk solvents, often proceeding at room temperature.

Other innovative approaches include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times for esterifications and other derivatizations of benzoic acid, often leading to higher yields and cleaner reaction profiles.

Catalytic Air Oxidation: Modern industrial production of benzoic acid itself is dominated by the liquid-phase air oxidation of toluene (B28343) using cobalt or manganese naphthenate catalysts. wikipedia.orgchemicalbook.com This method is highly efficient and uses abundant, low-cost starting materials. Research continues to refine these catalytic systems for broader substrate scopes.

Hydrolysis of Benzotrichlorides: An alternative industrial route involves the hydrolysis of benzotrichloride (B165768) derivatives. wikipedia.orgchemicalbook.com Advances in this area focus on improving catalyst performance and minimizing the formation of chlorinated byproducts.

The following table compares these novel methods with traditional synthetic routes for benzoic acid derivatives.

| Method | Key Principle | Advantages | Disadvantages |

| Traditional Synthesis | Reaction in organic solvents (e.g., Grignard, KMnO4 oxidation). youtube.com | Well-established, versatile. | High solvent usage, potential for hazardous reagents, often requires purification. |

| Molten State Reaction | Heating reactants above their melting points without solvent. | No solvent waste, high reaction rates, simple workup. | Requires thermally stable compounds, potential for side reactions at high temperatures. |

| Mechanochemistry | Use of mechanical energy (grinding) to drive reactions. | Solvent-free, low energy consumption, can enable novel reactivity. | Scalability can be a challenge, requires specialized equipment. |

| Microwave-Assisted | Use of microwave energy to heat reactions. | Rapid reaction times, improved yields, high efficiency. | Requires specialized microwave reactors, potential for localized overheating. |

| Advanced Catalysis | Air oxidation using highly active metal catalysts. wikipedia.org | High atom economy, uses air as oxidant, industrially scalable. | Often requires high temperatures and pressures, catalyst may leach into product. |

Optimization of Synthetic Efficiency and Yield for this compound Production

Currently, there is no standard, widely published direct synthesis for this compound. However, a logical and feasible synthetic pathway can be proposed based on known transformations. This two-step synthesis would involve:

The oxidation of o-toluenesulfonamide (B73098) to form the key intermediate, 2-sulfamoylbenzoic acid.

The subsequent selective N-acetylation of 2-sulfamoylbenzoic acid.

Step 1: Optimization of 2-Sulfamoylbenzoic Acid Synthesis

The precursor, 2-sulfamoylbenzoic acid, is a known oxidation product of o-toluenesulfonamide. nih.gov The choice of oxidizing agent is a critical parameter for maximizing yield and minimizing side reactions.

Key Optimization Parameters:

Oxidizing Agent: Strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective but can be aggressive, potentially leading to over-oxidation or ring cleavage if not carefully controlled. Alternative systems, such as catalyzed hydrogen peroxide, may offer a milder and more environmentally benign option.

Temperature: The reaction temperature must be carefully controlled to ensure complete oxidation of the methyl group while preventing thermal degradation of the starting material or product.

pH Control: The reaction is often performed under basic conditions to aid in the solubility of the reactants and intermediate carboxylate salt. Subsequent acidification is required to precipitate the final product.

Reaction Time: Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time, preventing the formation of impurities from prolonged reaction duration.

Table of Hypothetical Oxidation Conditions:

| Oxidizing System | Temperature (°C) | Reaction Time (h) | Hypothetical Yield of 2-Sulfamoylbenzoic acid | Notes |

| KMnO₄ / NaOH(aq) | 80-90 | 4 | ~75% | Standard method, requires careful temperature control and quenching. |

| H₂O₂ / CuO/Al₂O₃ | 70 | 8 | ~78% | Milder conditions, potentially higher selectivity, catalyst required. google.com |

| Nitric Acid | 90-100 | 3 | ~70% | Harsh conditions, potential for nitration byproducts. |

| Air / Co-catalyst | 140-165 | 5 | Variable | Industrial method, requires high pressure and specialized equipment. |

Step 2: Optimization of N-Acetylation

The second step involves the acetylation of the sulfonamide nitrogen. A primary challenge is achieving selective N-acetylation without promoting side reactions, particularly the formation of a mixed anhydride at the carboxylic acid group.

Key Optimization Parameters:

Acetylating Agent: Acetic anhydride is a common and effective reagent. Acetyl chloride is more reactive but may lead to more side products if not used under strictly controlled conditions.

Catalyst: The reaction can be catalyzed by a base (e.g., pyridine, triethylamine) to deprotonate the sulfonamide, increasing its nucleophilicity. The amount of catalyst must be optimized to avoid unwanted side reactions.

Temperature: Low to moderate temperatures are generally preferred to enhance selectivity for N-acetylation over O-acetylation or anhydride formation.

Purification: The final purity of this compound is highly dependent on the purification method. Recrystallization from an appropriate solvent system (e.g., water, ethanol (B145695)/water) is a common technique to remove unreacted starting materials and byproducts.

Table of Hypothetical Acetylation Conditions:

| Acetylating Agent | Catalyst | Temperature (°C) | Hypothetical Yield | Notes |

| Acetic Anhydride | Pyridine (catalytic) | 25-40 | ~85% | Good selectivity, mild conditions. |

| Acetic Anhydride | Conc. H₂SO₄ (catalytic) | 50-60 | ~80% | Acid catalysis is an alternative, may require heat. |

| Acetyl Chloride | Triethylamine | 0-25 | ~75% | High reactivity, requires careful addition and temperature control to maintain selectivity. |

| Acetic Anhydride | None | 100 | ~60% | Uncatalyzed reaction is possible but may be slow and require higher temperatures, risking impurity formation. |

Chemical Reactivity, Transformation Mechanisms, and Derivatives of 2 Acetylsulfamoyl Benzoic Acid

Intrinsic Reactivity Derived from Functional Groups

The reactivity of 2-(acetylsulfamoyl)benzoic acid is fundamentally derived from the individual characteristics of its carboxylic acid and sulfonamide functionalities.

The most prominent acidic character of the molecule is conferred by the carboxylic acid group (-COOH). As a derivative of benzoic acid, it readily donates a proton to form a carboxylate anion. The acidity of this group is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The acetylsulfamoyl group at the ortho position is strongly electron-withdrawing, which stabilizes the resulting carboxylate conjugate base through induction, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. wikipedia.org Benzoic acid itself has a pKa of approximately 4.2. The presence of an electron-withdrawing group generally lowers this value, making the compound a stronger acid.

Table 1: Acidity of Benzoic Acid and Related Compounds

| Compound | pKa | Note |

|---|---|---|

| Benzoic Acid | ~4.2 | The parent aromatic carboxylic acid. youtube.com |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | ~2.97 | The ortho-hydroxyl group enhances acidity. youtube.com |

The carboxylic acid group of this compound can undergo esterification, a common reaction for carboxylic acids. youtube.com This reaction typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu The process, known as Fischer-Speier esterification, is an equilibrium reaction. To drive the reaction towards the product (the ester), water is often removed as it is formed. google.com Various alcohols, from simple ones like methanol (B129727) and ethanol (B145695) to more complex ones, can be used to produce the corresponding esters. youtube.comresearchgate.net

Table 2: General Conditions for Benzoic Acid Esterification

| Reactants | Catalyst | Conditions | Product |

|---|---|---|---|

| Benzoic acid, Methanol | Concentrated H₂SO₄ | Reflux for 45-60 minutes | Methyl benzoate (B1203000) tcu.edu |

| Benzoic acid, Ethanol | Acid catalyst | Heating | Ethyl benzoate youtube.com |

| Benzoic acid, Butyl alcohol | p-toluenesulfonic acid | Heating (365-389 K) | Butyl benzoate researchgate.net |

This reactivity allows for the synthesis of a wide array of ester derivatives of this compound, modifying its physical and chemical properties.

The sulfonamide group (-SO₂NHCOCH₃) also contributes to the molecule's reactivity profile. While the nitrogen atom possesses a lone pair of electrons, its nucleophilicity is significantly diminished by the strong electron-withdrawing effects of the adjacent sulfonyl (SO₂) and acetyl (COCH₃) groups. However, the nitrogen proton is acidic and can be removed by a base.

The S-N bond in sulfonamides can be cleaved under certain conditions, enabling the formation of derivatives. researchgate.net For instance, research on primary sulfonamides has shown that they can be converted to other functional groups, such as sulfonic acids and sulfones, via reductive deamination to form sulfinate intermediates. researchgate.netacs.org This pathway highlights the potential for the sulfonamide moiety to serve as a synthetic handle for further molecular elaboration, although the N-acetylation in this compound would influence the specific reaction conditions required. The electrophilic sulfur atom in the sulfonamide group is also susceptible to nucleophilic attack, although this is less common than reactions centered on the nitrogen or the carboxylic acid. nih.gov

Mechanistic Investigations of Molecular Rearrangements and Fragmentation

In addition to direct functional group transformations, the structure of this compound makes it susceptible to molecular rearrangements and specific fragmentation patterns, particularly under energetic conditions.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.org In this reaction, a nucleophilic group (Y) attached to a side chain attacks an activated aromatic ring, displacing a linking group (X) that is also part of the side chain.

General Smiles Rearrangement: Ar-X-Z-Y → Ar-Y-Z-X (where Ar is an activated aryl group)

For a molecule like this compound, an analogous rearrangement could be envisioned. The structure contains an aromatic ring activated by electron-withdrawing groups. The key components for a Smiles or a related Truce-Smiles rearrangement are present: a potential internal nucleophile (the carboxylate, especially under basic conditions) and a suitable leaving group system within the sulfonamide side chain. wikipedia.org In related systems, such as N-allylbenzamides, a Truce-Smiles rearrangement following a radical sulfonylation has been demonstrated to proceed efficiently. rsc.org This type of rearrangement in N-acyl benzenesulfonamide (B165840) analogues typically requires activation of the aromatic ring by an electron-withdrawing group, a condition met by the ortho-carboxyl group in the target molecule. wikipedia.org

The fragmentation and rearrangement of sulfonamides have been investigated, often using techniques like mass spectrometry. Theoretical studies on representative sulfonamide drugs show that fragmentation can occur via heterolytic cleavage of the S–N or C–S bonds. rsc.org For example, the cleavage of the S-N bond is a high-energy process, while C-S bond cleavage can lead to stepwise rearrangement reactions. rsc.org

Photochemical studies on sulfonamide antibiotics have also revealed various transformation pathways, including rearrangements. researchgate.net While direct photolysis can occur, reactions mediated by reactive oxygen species often involve modifications at different sites on the molecule. These pathways can lead to complex rearrangements and the formation of various intermediate products. researchgate.net For this compound, such pathways could involve rearrangements between the nitrogen and the oxygen atoms of the sulfonyl group under specific conditions, leading to different isomeric structures or fragmentation products.

Regioselective Functionalization of the Aromatic Ring

The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the two existing groups: the carboxyl group (-COOH) and the acetylsulfamoyl group (-SO₂NHCOCH₃).

The carboxyl group is a deactivating, meta-directing group. numberanalytics.comwikipedia.org It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the positions meta to it. numberanalytics.com

When two substituents are present on a benzene ring, the position of further substitution is determined by the combined influence of their directing effects. jove.com In the case of this compound, both the carboxyl and the acetylsulfamoyl groups are meta-directors. The carboxyl group at position 1 directs incoming electrophiles to positions 3 and 5. The acetylsulfamoyl group at position 2 directs incoming electrophiles to positions 4 and 6. Therefore, electrophilic aromatic substitution is expected to occur at positions 4, 5, and 6, with the precise distribution of products also being influenced by steric hindrance. masterorganicchemistry.com Substitution between the two existing groups (at position 3) is generally disfavored due to steric hindrance. jove.com

When the directing effects of two groups compete, the more strongly activating group typically controls the position of substitution. jove.commasterorganicchemistry.com However, since both groups in this compound are deactivating, the reaction conditions required for electrophilic substitution would be harsh, and a mixture of products would be likely.

Synthesis and Characterization of Designed Derivatives and Analogues

The synthesis of derivatives of this compound with modifications to the acetylsulfamoyl group can be achieved through various synthetic routes. A common strategy involves the reaction of a suitable sulfonyl chloride with an amine. For instance, N-substituted 4-sulfamoylbenzoic acids have been prepared by reacting methyl 4-(chlorosulfonyl)benzoate with an appropriate aniline (B41778) derivative, followed by the introduction of a second substituent on the nitrogen atom and subsequent hydrolysis of the methyl ester. researchgate.net

Analogously, modifications to the acetylsulfamoyl group of this compound could involve:

Variation of the N-substituent: The acetyl group can be replaced by other acyl groups or alkyl groups. This can be accomplished by first hydrolyzing the acetyl group to yield the corresponding sulfamoylbenzoic acid, followed by reaction with a different acyl chloride or alkylating agent.

Synthesis from saccharin (B28170): Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives are key starting materials for the synthesis of N-substituted sulfamoylbenzoic acids. Reaction of saccharin derivatives with amines or other nucleophiles can open the heterocyclic ring to generate the desired substituted sulfamoylbenzoic acids. nih.gov For example, N-butylamino-1,8-naphthalimide has been coupled with substituted sulfonyl chlorides to produce ester derivatives, which are then hydrolyzed to the final acid products. nih.gov

The characterization of these derivatives would involve standard spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structural modifications.

The introduction of additional functional groups onto the benzoic acid ring of this compound can be accomplished through electrophilic aromatic substitution, although the deactivating nature of the existing substituents necessitates relatively harsh reaction conditions.

Nitration: The introduction of a nitro group (-NO₂) is a common electrophilic aromatic substitution reaction. For example, 3-nitro-4-(4'-methylphenoxy)-5-sulfamoylbenzoic acid methyl ester can be synthesized and subsequently reduced to the corresponding amino derivative. google.com For this compound, nitration would be expected to yield a mixture of isomers, with the nitro group being introduced at positions 4, 5, or 6, as directed by the existing carboxyl and acetylsulfamoyl groups.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring using appropriate reagents (e.g., Br₂ with a Lewis acid catalyst). The position of halogenation would also be governed by the directing effects of the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings like this compound.

An alternative strategy for introducing new functional groups involves starting with an already substituted benzoic acid derivative and then constructing the acetylsulfamoyl group. For example, one could start with a substituted 2-aminobenzoic acid, convert the amino group into a sulfonyl chloride via the Sandmeyer reaction, and then react it with acetamide (B32628).

The synthesis of more complex derivatives often involves multi-step sequences. For example, the synthesis of certain benzoylthioureido phenyl derivatives starts with a substituted benzoic acid, which is converted to the acid chloride, then to a benzoyl isothiocyanate, and finally reacted with an amine to form the target molecule. nih.gov

Hybrid Structures for Multi-Target Approaches

The molecular framework of this compound, featuring a carboxylic acid and an N-acetylated sulfonamide group, presents a versatile scaffold for the design of hybrid molecules. The inherent reactivity of these functional groups allows for their conjugation with other pharmacophores, aiming to create synergistic or additive effects by simultaneously modulating different biological targets.

While the direct application of this compound in clinically approved multi-target drugs is not yet established, its structural motifs are present in various classes of inhibitors. The sulfonamide group is a well-known pharmacophore in a multitude of drugs, and benzoic acid derivatives are also common in medicinal chemistry. The combination of these in this compound provides a unique starting point for the development of novel multi-target ligands.

Research into sulfonamide derivatives has highlighted their potential as multi-target agents for complex diseases. The broad bioactivity and versatile structure of sulfonamides make them excellent candidates for the development of new multi-target agents in the growing field of polypharmacology. This general principle underscores the potential of the this compound scaffold.

The design of hybrid structures based on this scaffold would typically involve the chemical modification of either the carboxylic acid or the acetylsulfamoyl moiety. For instance, the carboxylic acid group can be converted into an ester or an amide, linking it to another molecule with a known pharmacological profile. Similarly, the acetyl group on the sulfonamide could potentially be modified or replaced to introduce new functionalities.

A theoretical approach to designing such a hybrid could involve linking this compound to a known inhibitor of a different target. The resulting hybrid molecule would be designed to retain the inhibitory activity of both parent molecules. The following table outlines a hypothetical design strategy for a multi-target inhibitor based on this compound.

| Target Class 1 | Target Class 2 | Linker Strategy | Potential Therapeutic Area |

| Carbonic Anhydrases | Cyclooxygenases | Amide bond formation between the carboxylic acid of this compound and an amino-functionalized COX inhibitor. | Anti-inflammatory, Anti-cancer |

| Kinases | Histone Deacetylases | Ester linkage between the carboxylic acid and a hydroxyl-containing kinase inhibitor. | Oncology |

Structure Activity Relationship Sar Studies and Computational Modeling

Fundamental Principles of SAR in Sulfonamide-Containing Benzoic Acids

The sulfonamide group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. researchgate.net Its role can vary from being a key pharmacophoric feature responsible for biological activity to a functional group that modulates the physicochemical properties of a molecule. openaccesspub.orgresearchgate.net In the context of benzoic acid derivatives, the interplay between the carboxylic acid and the sulfonamide moieties, along with the substitution patterns on the aromatic ring, dictates the molecule's interaction with biological targets. annualreviews.org

A crucial aspect of the SAR of sulfonamides is their ability to mimic the structure of para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of enzymes like dihydropteroate (B1496061) synthetase in bacteria. nih.govacs.org While 2-(acetylsulfamoyl)benzoic acid does not possess the para-amino group characteristic of antibacterial sulfa drugs, the fundamental principle of the sulfonamide group acting as a structural mimic or a key interacting group remains relevant for other potential biological targets. researchgate.netyoutube.com

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. For many sulfonamide-based inhibitors, a common pharmacophore includes a hydrogen bond acceptor (often the sulfonyl oxygens), a hydrogen bond donor (the sulfonamide N-H), and an aromatic ring. nih.govresearchgate.net The relative positioning of these features, dictated by the benzoic acid scaffold, is critical for optimal binding to a target.

Impact of Structural Modifications on Biological Interaction Profiles

The biological activity of a molecule like this compound can be finely tuned by making specific structural modifications. These changes can alter the molecule's shape, electronic properties, and ability to form key interactions with a biological target.

Positional and Electronic Effects of Substituents

Electron-donating or electron-withdrawing substituents on the aromatic ring can influence the acidity of both the carboxylic acid and the sulfonamide protons. An electron-withdrawing group, for instance, can increase the acidity of the sulfonamide proton, which may be crucial for its interaction with a zinc-containing enzyme, a common target for sulfonamides. nih.govijpsonline.com Conversely, the electronic properties of substituents can also affect the molecule's metabolic stability and pharmacokinetic profile. nih.gov Studies on various sulfonamide derivatives have consistently shown that electron-rich substituents attached to the sulfonyl group are often associated with high activity. annualreviews.org

Role of Hydroxyl and Alkyl Groups on Activity Modulation

The introduction of hydroxyl and alkyl groups at various positions on the this compound scaffold can significantly modulate its biological activity.

Hydroxyl Groups: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a protein's binding site. acs.org The strategic placement of a hydroxyl group can lead to a substantial increase in binding affinity. acs.org However, the introduction of a hydroxyl group also increases the molecule's polarity, which can affect its ability to cross cell membranes. The high desolvation penalty of hydroxyl groups means that for a significant gain in affinity, the ligand's structure must allow for a precise spatial fit within the binding site. acs.org

Alkyl Groups: The addition of alkyl groups primarily influences the steric and hydrophobic properties of the molecule. Increasing the length of an alkyl chain can enhance hydrophobic interactions with a target protein, often leading to increased potency. nih.govnih.gov However, there is typically an optimal chain length, beyond which steric clashes can occur, leading to a decrease in activity. nih.gov Bulky alkyl groups can also be used to probe the size and shape of a binding pocket, providing valuable information for further drug design. annualreviews.org For example, in a series of 2-sulfonamidebenzamides, it was found that while smaller substituents were tolerated, larger groups like naphthyl and indazole resulted in inactive compounds, highlighting the steric constraints of the binding site. nih.gov

Advanced Computational Chemistry for Mechanistic and Predictive Studies

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict how a molecule like this compound will interact with its biological target and to understand the underlying principles of its activity.

Molecular Docking and Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method allows researchers to visualize the plausible binding modes of this compound within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govacs.org For instance, docking studies can reveal how the acetylsulfamoyl and benzoic acid moieties fit into specific pockets of the binding site and which amino acid residues they are likely to interact with. nih.gov

The results of docking studies are often expressed as a scoring function, which provides an estimate of the binding affinity. sciepub.com While these scores are not always perfectly correlated with experimental binding affinities, they are incredibly useful for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. acs.org Molecular dynamics (MD) simulations can further refine the docked poses, providing a more dynamic picture of the ligand-protein complex and helping to calculate more accurate binding free energies. acs.org

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| 2,5-dihydroxybenzoic acid | -42.13 | Hydrogen bonds with active site residues. nih.gov |

| Octyl gallate | -48.77 | Enhanced hydrophobic interactions due to the alkyl chain. nih.gov |

| Sulfonamide Analog 1 | -9.7 | Hydrogen bonds, halogen-π interaction. sciepub.com |

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound, which are crucial for its reactivity and interactions. scientific.netnih.govresearchgate.net

DFT (Density Functional Theory): DFT methods are used to calculate the optimized geometry of the molecule, providing accurate bond lengths and angles. scientific.netnih.gov This optimized structure serves as a more realistic starting point for molecular docking studies.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. For sulfonamides, these calculations can show that charge transfer occurs within the molecule, which is important for its biological interactions. scientific.netnih.gov

MEP (Molecular Electrostatic Potential): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. indexcopernicus.com It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. indexcopernicus.com This information is invaluable for understanding and predicting where a molecule is likely to engage in electrostatic interactions, such as hydrogen bonding, with its biological target. nih.govindexcopernicus.com For instance, the MEP can highlight the negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, indicating their roles as hydrogen bond acceptors.

| Compound/Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|

| 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide | -8.73 | -1.83 | 6.90 | The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. scientific.net |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | -6.42 | -1.53 | 4.89 | Charge transfer within the molecule is predicted by the HOMO and LUMO energies. nih.gov |

| Generic Sulfonamide | -6.89 | -1.65 | 5.24 | The HOMO-LUMO gap provides insights into the chemical reactivity. researchgate.net |

By integrating SAR principles with advanced computational modeling, a comprehensive picture of the molecular features governing the biological activity of this compound can be developed. This knowledge is crucial for the rational design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Correlation of Ionization Constants (pKa) with Activity

The ionization constant (pKa) is a critical descriptor in the QSAR modeling of ionizable drugs like this compound, which possesses both a carboxylic acid and a sulfonamide group. The pKa value determines the degree of ionization of a compound at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the biological target.

For compounds containing a sulfonamide group, the acidity of the sulfonamide proton is a key determinant of biological activity. QSAR models have been developed for various sulfonamide-containing drugs where a linear relationship between the pKa and the inhibitory activity has been observed. For instance, in a series of sulfonamide inhibitors, a lower pKa of the sulfonamide NH can lead to a stronger interaction with the target enzyme, often through coordination with a metal ion in the active site.

In the context of this compound, both the carboxylic acid and the sulfonamide moieties are ionizable. The pKa of the carboxylic acid is typically in the range of 3-5, while the pKa of the acetylsulfamoyl group is expected to be in the acidic range as well. A QSAR model for this compound would likely incorporate the pKa values of both groups to correlate with its biological activity. For example, the degree of ionization at physiological pH (around 7.4) could be a key parameter. Research on other multiprotic sulfonamide drugs has highlighted the importance of accurately predicting the pKa values for different ionizable groups to understand their biological action. chemrxiv.orgnih.gov

Table 1: Illustrative pKa Values for Functional Groups in Related Structures

| Functional Group | Typical pKa Range | Significance in QSAR |

| Carboxylic Acid | 3 - 5 | Influences solubility and interaction with target. |

| Sulfonamide (SO2NH) | 8 - 10 | Acidity is crucial for binding to metalloenzymes. |

| N-acetylsulfonamide | More acidic than standard sulfonamides | The acetyl group's electron-withdrawing nature enhances acidity. |

Note: The table presents typical ranges and the exact pKa for this compound would require experimental determination or specific prediction.

Hydrophobicity Descriptors (ClogP) in Predictive Models

Hydrophobicity is a fundamental property that governs the ability of a drug to cross biological membranes and reach its site of action. In QSAR studies, hydrophobicity is commonly quantified by the partition coefficient (logP) or, for ionizable compounds, the distribution coefficient (logD) at a specific pH. ClogP is a calculated value of logP and is frequently used as a descriptor in predictive QSAR models.

For this compound, the ClogP value would represent the partitioning of the neutral molecule between an organic and an aqueous phase. A higher ClogP value indicates greater lipophilicity. QSAR studies on various classes of bioactive compounds, including sulfonamides, have demonstrated that there is often an optimal range of hydrophobicity for maximum activity. nih.gov If a compound is too hydrophilic, it may not be able to cross cell membranes, while if it is too lipophilic, it may be retained in fatty tissues and not reach the target.

In predictive models for compounds like this compound, ClogP would be used as an independent variable to correlate with the dependent variable, which is the biological activity (e.g., IC50, Ki). The relationship can be linear or parabolic. A parabolic relationship, described by the Hansch equation, often provides a better correlation, suggesting an optimal ClogP value for activity.

Studies on N-acylsulfonamides have explored the interplay between lipophilicity (logD at pH 7.4) and other physicochemical properties like acidity and permeability. nih.govnih.gov These studies provide a framework for how ClogP would be integrated into a QSAR model for this compound to predict its biological profile.

Table 2: Representative ClogP and Biological Activity Data for a Hypothetical Series of Benzoic Acid Derivatives

| Compound | ClogP | Biological Activity (IC50, µM) |

| Derivative 1 | 1.5 | 10.2 |

| Derivative 2 | 2.0 | 5.8 |

| Derivative 3 | 2.5 | 2.1 |

| Derivative 4 | 3.0 | 6.5 |

| Derivative 5 | 3.5 | 12.0 |

Note: This table is for illustrative purposes to demonstrate the typical relationship between ClogP and biological activity that might be observed in a QSAR study.

Biological Interactions and Mechanistic Insights in Vitro Investigations

Enzyme Inhibition Potentials of 2-(acetylsulfamoyl)benzoic Acid and its Analogues

The unique structure of this compound, featuring a benzoic acid core with an N-acetylated sulfonamide group, allows for various interactions with biological enzyme systems. Research into its analogues has revealed inhibitory activity against several key enzymes, which are detailed below.

Cyclooxygenase (COX) Isoform Inhibition in Cell-Free Systems

Cyclooxygenase (COX) enzymes are central to the inflammatory process through their synthesis of prostaglandins. nih.govyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. vanderbilt.edu The two main isoforms, COX-1 and COX-2, have distinct physiological and pathological roles. youtube.com COX-1 is constitutively active and involved in homeostatic functions, while COX-2 is induced during inflammation. youtube.comyoutube.com

The inhibitory mechanisms of compounds against COX enzymes can vary, ranging from simple competitive inhibition to complex, time-dependent interactions. nih.govnih.gov The ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 is used to determine a compound's selectivity. nih.gov Despite the known mechanisms for many NSAIDs and selective inhibitors, publicly available scientific literature from the conducted searches lacks specific data regarding the in vitro inhibition kinetics and COX-1/COX-2 selectivity indices for this compound.

Bacterial Enzyme Inhibition: Folate Metabolism Pathway Studies

The bacterial folate synthesis pathway is a well-established target for antimicrobial agents because it is essential for bacterial survival and absent in humans, who obtain folate from their diet.

Compounds containing a sulfonamide group, such as this compound, are known to interfere with the folate pathway. They function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a critical step in the synthesis of folic acid.

The antibacterial action of sulfonamides is attributed to their structural similarity to PABA, allowing them to bind to the enzyme's active site. This mimicry prevents the natural substrate (PABA) from binding, thereby halting the production of folate. The depletion of folate disrupts the synthesis of nucleic acids (DNA and RNA), which inhibits bacterial growth and division.

Glycerol-3-Phosphate Acyltransferase (GPAT) Inhibition in Enzymatic Assays

Glycerol-3-phosphate acyltransferase (GPAT) is a key enzyme that catalyzes the initial, rate-limiting step in the synthesis of glycerolipids, including triglycerides. In vitro studies have identified o-(alkanesulfonamido)benzoic acids, a class of compounds structurally related to this compound, as moderate inhibitors of mammalian GPAT.

The proposed mechanism suggests that the deprotonated benzoic acid portion of these inhibitors mimics the anionic phosphate (B84403) group of the natural substrate, glycerol-3-phosphate. This allows the inhibitor to interact with the enzyme's active site. Research into substituted o-(octanesulfonamido)benzoic acids has shown that adding hydrophobic groups can enhance inhibitory activity.

| Compound | Inhibitory Activity (IC50) |

|---|---|

| 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid | 8.5 µM |

Alpha-Amylase Inhibition Assays and Mechanistic Elucidation

Alpha-amylase is a primary enzyme in the digestive system responsible for breaking down complex carbohydrates like starch into simpler sugars. Inhibiting this enzyme is a therapeutic strategy for managing post-meal blood glucose levels.

Studies have demonstrated that benzoic acid derivatives can inhibit α-amylase, and the nature of the substituents on the benzoic acid ring plays a crucial role in this activity. Research on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives revealed significant inhibitory potential against α-amylase. benthamscience.com This suggests that the sulfamoylbenzoic acid scaffold is a viable structure for α-amylase inhibition. The mechanism is believed to involve the inhibitor binding to the enzyme's active site, facilitated by hydrogen bonding and other non-covalent interactions, thereby blocking substrate access. benthamscience.com

| Compound | Relative Inhibitory Activity against α-Amylase |

|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | Highly Active (3-fold more potent than acarbose (B1664774) standard) benthamscience.com |

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition Profiles

The inhibitory potential of derivatives related to this compound has been a subject of scientific inquiry, particularly concerning acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isozymes. nih.govnih.gov AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Its inhibition is a key strategy in the management of conditions like Alzheimer's disease. nih.govmdpi.com Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications, including in the treatment of glaucoma. nih.govmdpi.com

Derivatives of benzoic acid have been evaluated for their anticholinesterase activity. nih.gov For instance, some p-aminobenzoic acid (p-ABA) derivatives have been identified as acetylcholinesterase inhibitors. nih.gov Similarly, studies on hydroxybenzoic acids have demonstrated their ability to inhibit AChE, with the position of the hydroxyl group influencing the inhibitory potency. nih.gov

In the context of carbonic anhydrase, derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl benzoic acid have been synthesized and tested as inhibitors of hCA isozymes I, II, and IV. nih.gov Some of these compounds exhibited significant affinity, particularly for isozymes CA II and IV, which are involved in aqueous humor secretion in the eye. nih.gov The general inhibitory mechanism of carboxylic acid-based compounds against carbonic anhydrase can vary, with some binding directly to the active-site zinc ion, while others anchor to the zinc-bound water molecule. mdpi.comnih.gov

A library of derivatives based on the 2-(benzylsulfinyl)benzoic acid scaffold was synthesized and demonstrated selective inhibition against hCA IX in the micromolar to nanomolar range. nih.gov

Lipase (B570770) Inhibition Studies

The inhibition of digestive enzymes, such as pancreatic lipase, is a therapeutic strategy for managing obesity. nih.govnih.gov Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. nih.gov

Research has shown that derivatives of benzoic acid can act as lipase inhibitors. For example, prenylated benzoic acid derivatives isolated from Piper cumanense and their synthetic analogs have demonstrated significant inhibitory activity against pancreatic lipase, with some compounds showing competitive, non-competitive, or mixed inhibition mechanisms. nih.gov Similarly, para-hydroxybenzoic acid methyl ester and para-hydroxybenzoic acid butyl ester have been identified as potent inhibitors of pancreatic lipase. mdpi.com

The following table summarizes the inhibitory activities of some benzoic acid derivatives on lipase:

| Compound | Source/Type | Lipase Inhibition (IC50) | Inhibition Type |

| (2′E)-cumenic acid | Piper cumanense | 28.32 - 55.8 µM (range for 7 compounds) | Uncompetitive |

| (2′Z)-cumenic acid | Piper cumanense | 28.32 - 55.8 µM (range for 7 compounds) | Uncompetitive |

| Gaudichaudianic acid | Piper cumanense | 28.32 - 55.8 µM (range for 7 compounds) | Competitive |

| Synthetic analog 5 | Synthetic | 28.32 - 55.8 µM (range for 7 compounds) | Non-competitive |

| Synthetic analog 6 | Synthetic | 28.32 - 55.8 µM (range for 7 compounds) | Non-competitive |

| Synthetic analog 7 | Synthetic | 28.32 - 55.8 µM (range for 7 compounds) | Competitive |

| Synthetic analog 8 | Synthetic | 28.32 - 55.8 µM (range for 7 compounds) | Mixed |

| para-hydroxybenzoic acid methyl ester | Vismia macrophylla | 28.50 ± 4.07 μM | Non-competitive |

| para-hydroxybenzoic acid butyl ester | Vismia macrophylla | 10.15 ± 3.42 μM | Not specified |

Molecular Mechanisms Governing Enzyme-Ligand Interactions

Identification of Key Binding Sites and Interacting Residues

The interaction of benzoic acid derivatives with enzymes like acetylcholinesterase and carbonic anhydrase involves specific binding sites and key amino acid residues.

In the case of human carbonic anhydrase II (hCA II), docking studies with derivatives of 2-(benzylsulfinyl)benzoic acid revealed interactions with the active site Zn2+ ion. nih.gov For some of these compounds, the amino group forms hydrogen bonds with the side chains of Thr199 and Thr200. nih.gov Hydrophobic interactions were observed with His94 and Val121. nih.gov The differences in active site residues across hCA isoforms, such as the presence of His200 in hCA I instead of Thr200, can influence the binding and inhibitory activity of these ligands. nih.gov

For acetylcholinesterase, the peripheral anionic site (PAS) is a key binding location for many inhibitors. nih.gov Residues such as Trp286, Tyr341, Tyr72, and Tyr124 at the gorge entrance of mAChE have been shown to establish van der Waals contacts with inhibitors. nih.gov

Hydrogen Bonding and Hydrophobic Interactions in Binding

Hydrogen bonds and hydrophobic interactions are fundamental to the binding of benzoic acid derivatives to their target enzymes. mdpi.com

In the inhibition of α-amylase by benzoic acid derivatives, molecular docking has revealed that both hydrogen bonding and hydrophobic interactions are involved, with hydrogen bonding being the primary force. mdpi.com For example, 2,3,4-trihydroxybenzoic acid forms five hydrogen bonds with amino acid residues Lys 200, Tyr 151, Ile 235, and His 201. semanticscholar.org The hydrophobic interactions between the benzene (B151609) ring of the inhibitor and residues like Lys 200, Ile 235, and Tyr 151 also contribute to the stability of the enzyme-inhibitor complex. semanticscholar.org

In the context of carbonic anhydrase inhibition, the amino group of certain inhibitors can form hydrogen bonds with residues like Thr199 and Thr200, while the phenyl ring establishes hydrophobic interactions with residues such as Phe231 and Asn232. nih.gov The molecular structure of some sulfonamide derivatives, like 2-benzenesulfonamidobenzoic acid, is stabilized by intramolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.govdoaj.org

Substrate-Enzyme Kinetics and Modulatory Effects

The interaction between an inhibitor and an enzyme can be characterized by its effect on the enzyme's kinetics. Studies on the inhibition of pancreatic lipase by prenylated benzoic acid derivatives have revealed different modes of inhibition, including competitive, non-competitive, uncompetitive, and mixed inhibition. nih.gov This indicates that these compounds can interact with the enzyme in different ways, either by binding to the active site and competing with the substrate, or by binding to an allosteric site, affecting the enzyme's catalytic efficiency without directly blocking substrate binding. nih.gov

The type of inhibition can be influenced by the chemical structure of the inhibitor. For instance, in the study of lipase inhibition by derivatives from Piper cumanense, compounds 1 and 2 were found to be uncompetitive inhibitors, while compounds 3 and 7 were competitive, and others showed non-competitive or mixed inhibition. nih.gov These varied kinetic profiles highlight the complex nature of enzyme-ligand interactions and how subtle structural modifications can alter the modulatory effects of an inhibitor. nih.gov

Broader Biological Activity Research Avenues (Mechanistic Focus)

The investigation into the biological activities of this compound and its analogs is an expanding field. A key area of future research is the detailed elucidation of the mechanisms that drive ligand-induced conformational changes in enzymes. nih.gov Understanding how the binding of a ligand initiates and drives domain closure can provide critical insights for the rational design of more potent and selective inhibitors. nih.gov

Furthermore, exploring the polypharmacology of these compounds, where a single molecule can interact with multiple targets, is a promising avenue. For example, some prenylated benzoic acid derivatives have shown potential as multitarget inhibitors of both pancreatic lipase and α-glucosidase. nih.gov Investigating the structural basis for such multi-target activity could lead to the development of novel therapeutics for complex metabolic diseases.

Another research direction involves the study of substrate-selective modulation of enzymes. nih.gov It is possible for inhibitors to interact with the enzyme active site simultaneously with the substrate, leading to substrate-dependent inhibition or activation. nih.gov Investigating whether derivatives of this compound exhibit such behavior could uncover more nuanced mechanisms of enzyme regulation.

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of benzoic acid derivatives has been explored against a range of pathogens. The efficacy of these compounds is highly dependent on their specific chemical structures, including the nature and position of substituents on the benzoic acid core.

Studies on various derivatives reveal that their mechanism of action often involves disrupting the pH balance within microbial cells. ijcrt.org The undissociated, more lipophilic form of the acid can penetrate the microbial cell membrane, acidifying the cytoplasm and disrupting cellular homeostasis. researchgate.net

Research has shown that Schiff bases derived from p-hydroxybenzoic acid and p-aminobenzoic acid (PABA) are generally more potent antimicrobial agents than their corresponding ester derivatives. nih.govchitkara.edu.in For instance, in a series of 2-chlorobenzoic acid derivatives, Schiff's bases also demonstrated greater antimicrobial activity than their ester counterparts, particularly against the Gram-negative bacterium Escherichia coli. nih.gov The introduction of electron-withdrawing groups, such as a bromo substituent, has been shown to enhance antimicrobial activity against specific strains like Bacillus subtilis and Candida albicans. chitkara.edu.in Similarly, for benzyl (B1604629) and benzoyl benzoic acid derivatives, the presence of electron-withdrawing substituents significantly improved antimicrobial activities. nih.gov

The position of substituents also plays a critical role. An investigation into benzoic acid derivatives' effect on E. coli O157 demonstrated that benzoic acid and 2-hydroxybenzoic acid had the strongest antibacterial activity. nih.gov Attaching a hydroxyl or methoxyl group generally weakened the effect compared to benzoic acid itself, with the exception of the ortho-positioned hydroxyl group. nih.gov

Antimicrobial Activity of Select Benzoic Acid Derivatives

| Compound/Derivative Class | Test Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Schiff Bases of p-Hydroxy Benzoic Acid | Bacteria and Fungi | Generally more active than corresponding esters. Compound 14 was the most potent agent tested (pMICam=1.50 µM/ml). | nih.gov |

| Schiff Bases of 2-Chloro Benzoic Acid | E. coli, S. aureus, B. subtilis, C. albicans, A. niger | More potent than esters. Compound 6 was most effective against E. coli (pMICec=2.27 µM/ml), comparable to norfloxacin. | nih.gov |

| Benzyl and Benzoyl Benzoic Acids | S. pneumoniae, S. aureus | Electron-withdrawing substituents significantly improved antimicrobial activity. | nih.gov |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | C. albicans, C. krusei | All tested derivatives were more active against fungal strains than the reference compound ketoconazole. | gazi.edu.tr |

| 2-hydroxybenzoic acid | E. coli O157 | Showed the strongest activity alongside benzoic acid (MIC = 1 mg/mL). | nih.gov |

| N-acyl-α-amino acid derivatives | S. aureus, B. subtilis | A derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid showed moderate activity (MIC = 125 µg/mL). | mdpi.com |

Anti-Inflammatory Modulatory Pathways (Cellular and Biochemical Aspects)

Benzoic acid derivatives have been shown to modulate inflammatory pathways through various cellular and biochemical mechanisms. Inflammation is a complex biological response involving numerous cell types and signaling molecules. nih.gov The anti-inflammatory effects of these compounds often involve the inhibition of key enzymes and the suppression of pro-inflammatory mediators.

A newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), demonstrated anti-inflammatory properties in a lipopolysaccharide (LPS)-induced rat model. nih.gov In silico studies suggested this compound has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins. nih.gov Its administration led to a significant reduction in the cardiac blood plasma concentrations of the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov This suggests that the compound may exert its anti-inflammatory effect by inhibiting COX-2 activity and subsequently down-regulating the NF-κβ signaling pathway. nih.gov

Other benzoic acid derivatives isolated from Melicope semecarpifolia have shown potent inhibitory effects on superoxide (B77818) anion generation and elastase release by human neutrophils, which are key events in the inflammatory cascade. nih.gov Similarly, studies on benzoxazepine derivatives have shown they can modulate the release of pro-inflammatory cytokines like IL-6 and TNF-α from various cancer cell lines, indicating their potential to interfere with inflammatory signaling. scielo.br

Anti-Inflammatory Effects of Benzoic Acid Derivatives

| Compound | Model System | Mechanism/Effect | Reference |

|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | Inhibited COX-2; significantly reduced TNF-α and IL-1β plasma levels. | nih.gov |

| Derivatives from Melicope semecarpifolia | Human neutrophils | Potent inhibition of superoxide anion generation and elastase release (IC50 < 4 µg/mL for some compounds). | nih.gov |

| 3,5-dimethoxy-4-hydroxybenzoic acid | Egg albumin-induced rat paw edema | Decreased edema, indicating anti-inflammatory activity. | nih.gov |

| Benzoxazepine derivatives | Cancer cell lines (Caco-2, HeLa, MCF-7) | Modulated the release of pro-inflammatory cytokines IL-6 and TNF-α. | scielo.br |

Antioxidant Activity Mechanisms of Benzoic Acid Derivatives

The antioxidant properties of benzoic acid derivatives are primarily attributed to their ability to scavenge free radicals, such as reactive oxygen species (ROS). semanticscholar.org This activity is highly dependent on the structure of the molecule, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. antiox.orgresearchgate.net

Studies on hydroxybenzoic acids have shown that the position of the hydroxyl group relative to the carboxyl group is critical for antioxidant efficacy against superoxide radicals. antiox.orgresearchgate.net Derivatives with a hydroxyl group in the ortho or para position exhibit the strongest antioxidant properties. semanticscholar.organtiox.org For example, 2-hydroxybenzoic acid (salicylic acid) was identified as having the best antioxidant properties among several tested monohydroxybenzoic derivatives. semanticscholar.org Dihydroxybenzoic acids with -OH groups in the ortho and para positions also showed better activity than those with -OH groups in the meta position. semanticscholar.org The mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. semanticscholar.org

The antioxidant capacity can be measured using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferrous ion chelation, and total antioxidant activity (phosphomolybdenum assay). researchgate.net A comparison between benzoic acid and cinnamic acid derivatives found that cinnamic acids were generally more efficient antioxidants. nih.gov Within the benzoic acid series, antioxidant activity in a kinetic test increased in the order: p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy. nih.gov This highlights the significant role that the type and degree of substitution play in modulating the radical-quenching ability of these compounds. nih.gov

Anti-Sickling Properties and Hemoglobin Interactions

Certain benzoic acid derivatives have been investigated for their potential to inhibit the sickling of red blood cells, a hallmark of sickle cell disease (SCD). iomcworld.com SCD arises from a mutation in the β-chain of hemoglobin, which causes the deoxygenated sickle hemoglobin (dHbS) to polymerize, leading to red cell deformation. iomcworld.com The anti-sickling mechanism of these compounds often involves direct interaction with the hemoglobin S (HbS) molecule, increasing its oxygen affinity and stabilizing the oxygenated form (OHbS), which does not polymerize. iomcworld.comnih.gov

Quantitative structure-activity relationship (QSAR) studies have provided insights into the ideal chemical features for anti-sickling agents. nih.gov A potent benzoic acid-based anti-sickling agent should possess strong electron-donating groups attached to the benzene ring and have moderate lipophilicity. iomcworld.comnih.gov These features are thought to facilitate favorable interactions with the HbS molecule.

Molecular modeling has been used to design disubstituted benzoic acid derivatives with functional groups positioned to interact with polar amino acid residues near the valine-6 beta mutation site in HbS. nih.gov Compounds such as 3,5-dimethoxy-4-hydroxybenzoic acid have been shown to significantly inhibit the polymerization of HbS in vitro, suggesting a direct action on the hemoglobin molecules. nih.gov The anti-sickling activity of these derivatives is often dose-dependent. researchgate.net

Structure-Activity Relationship for Anti-Sickling Benzoic Acid Derivatives

| Structural Feature | Effect on Anti-Sickling Activity | Rationale/Mechanism | Reference |

|---|---|---|---|

| Strong Electron-Donating Groups | Increases potency | Enhances interaction with HbS molecule. | iomcworld.comnih.gov |

| Average Lipophilicity | Increases potency | Balances membrane permeability and interaction with the protein. | iomcworld.comnih.gov |

| Strategic Disubstitution | Increases potency | Allows for interaction with multiple polar amino acid residues near the HbS mutation site. | nih.gov |

Enzyme Oxidation Mechanisms by Cytochrome P450 Enzymes (e.g., CYP199A4)

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of compounds, including xenobiotics. researchgate.netnih.gov The bacterial enzyme CYP199A4, from Rhodopseudomonas palustris, has been extensively studied for its ability to oxidize para-substituted benzoic acid derivatives. nih.govnih.gov This enzyme displays high affinity and specificity for this class of substrates, with oxidation activity typically restricted to the para-substituent. nih.govnih.gov

CYP199A4 can catalyze various oxidative reactions. For example, it efficiently demethylates 4-methoxybenzoic acid to produce 4-hydroxybenzoic acid. adelaide.edu.aunih.gov For para-substituted alkyl benzoic acids, such as 4-ethylbenzoic acid, CYP199A4 catalyzes both hydroxylation (forming an alcohol) and desaturation (forming an alkene). nih.gov The distribution of these products depends on factors like C-H bond strength and the precise positioning of the alkyl group relative to the heme iron within the enzyme's active site. nih.gov

The crystal structure of related enzymes like CYP199A2 reveals a hydrophobic substrate-binding pocket with a few key polar residues (Ser97 and Ser247) that likely interact with the carboxylate group of the benzoic acid substrate. nih.gov This binding orientation positions the para-substituent over the heme iron, explaining the enzyme's regioselectivity for attack at this position. nih.gov While CYP199A4 is adept at aliphatic oxidation, it does not readily catalyze the aromatic oxidation of substrates like 4-phenylbenzoic acid, highlighting the distinct mechanisms for these two types of oxidation. nih.gov

Oxidation of Benzoic Acid Derivatives by CYP199A4

| Substrate | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|

| 4-methoxybenzoic acid | 4-hydroxybenzoic acid, formaldehyde | Oxidative Demethylation | adelaide.edu.au |

| 4-ethylbenzoic acid | 4-(1-hydroxyethyl)benzoic acid, 4-vinylbenzoic acid | Hydroxylation & Desaturation | nih.gov |

| 4-n-propylbenzoic acid | Alkene, benzylic alcohol, Cβ alcohol | Desaturation & Hydroxylation | nih.gov |

| 4-n-butylbenzoic acid | Benzylic alcohol, alkene | Hydroxylation & Desaturation | nih.gov |

| 3,4-(methylenedioxy)benzoic acid | 3,4-dihydroxybenzoic acid, formic acid | Demethenylation | adelaide.edu.au |

| 4-phenylbenzoic acid | No aromatic oxidation observed | N/A (Enzyme does not support this reaction well) | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) experiments provide invaluable information about the molecule's structure by analyzing its fragmentation patterns.

Electrospray ionization is a soft ionization technique well-suited for polar, acidic molecules like 2-(acetylsulfamoyl)benzoic acid. When analyzed in the negative ion mode, the compound is expected to readily deprotonate at its most acidic site, the carboxylic acid proton, to form the pseudomolecular ion [M-H]⁻. The sulfonamide proton also possesses acidity and could potentially be a site of deprotonation, though the carboxylic acid is significantly more acidic. In positive ion mode, the formation of adduct ions, such as the sodium adduct [M+Na]⁺, may be observed, particularly if sodium salts are present in the solvent system. nih.gov The high-resolution measurement of these ions allows for the precise determination of the elemental formula.

Collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound would be expected to produce a series of characteristic fragment ions, providing a roadmap of the molecule's structure. Key predictable fragmentation pathways include:

Loss of Carbon Dioxide: A common and often dominant fragmentation for deprotonated benzoic acids is the neutral loss of CO₂ (44 Da), resulting from the cleavage of the carboxyl group. nih.govsci-hub.se This would yield a characteristic fragment ion.

Cleavage of the Acetyl Group: Fragmentation can occur via the loss of a ketene (B1206846) molecule (CH₂CO, 42 Da) from the N-acetyl group. Alternatively, cleavage of the N-C bond can result in the loss of an acetyl radical.

Sulfonamide Bond Cleavage: The S-N and C-S bonds of the sulfonamide group are susceptible to cleavage. Fission of the C-S bond would separate the benzenoid ring from the sulfamoylacetamide portion, while S-N cleavage would detach the acetamide (B32628) group. The fragmentation of sulfonamides often yields characteristic ions corresponding to these cleavages. researchgate.net

Under collisional activation, it has been observed that decarboxylated product anions of benzoic acid derivatives can, under certain conditions within the mass spectrometer, capture a background CO₂ molecule, leading to the reappearance of the precursor ion, a phenomenon described as a "reversible reaction". nih.govsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

The ¹H-NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different types of protons in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet (br s) | Chemical shift is concentration and solvent-dependent; proton is exchangeable with D₂O. docbrown.info |

| Aromatic Protons (Ar-H) | 7.5 - 8.2 | Complex Multiplets | The four protons on the benzene (B151609) ring form a complex second-order splitting pattern due to their proximity and the electronic effects of the two ortho substituents. |

| N-H Proton (-SO₂NH-) | Variable | Broad Singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| Acetyl Protons (-COCH₃) | ~ 2.1 - 2.4 | Singlet (s) | A sharp signal integrating to three protons, characteristic of a methyl group adjacent to a carbonyl. rsc.org |

The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon environments. For this compound, nine distinct signals are expected.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | 165 - 175 | Deshielded due to the two attached oxygen atoms. The specific shift is influenced by intramolecular hydrogen bonding. docbrown.info |

| Acetyl (C=O) | 168 - 172 | Typical range for an amide carbonyl carbon. |

| Aromatic C-COOH (C1) | 132 - 136 | The carbon atom directly attached to the electron-withdrawing carboxyl group. docbrown.info |

| Aromatic C-SO₂ (C2) | 138 - 142 | The carbon atom bearing the electron-withdrawing sulfamoyl group is expected to be significantly deshielded. |

| Aromatic C-H (C3-C6) | 125 - 135 | Four distinct signals for the remaining aromatic carbons, with chemical shifts influenced by their position relative to the two substituents. docbrown.infoscispace.com |

| Acetyl Methyl (-CH₃) | 20 - 25 | Shielded, aliphatic carbon signal. rsc.org |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Analysis

Infrared (IR) spectroscopy excels at identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound would be complex but highly informative, displaying characteristic absorption bands for each of its functional moieties. slideshare.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong | The extreme broadness is due to strong intermolecular hydrogen bonding, forming a dimer structure. docbrown.infospectroscopyonline.com |

| Sulfonamide | N-H Stretch | 3300 - 3200 | Moderate | May be observed as a sharper peak superimposed on the broad O-H stretch. |

| Aromatic | C-H Stretch | 3100 - 3000 | Moderate | |